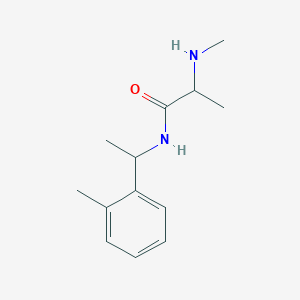
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide is an organic compound that belongs to the class of amides It features a methylamino group attached to a propanamide backbone, with an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylamino)propanamide with an o-tolyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Reaction Conditions:
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Base: A strong base such as sodium hydride or potassium carbonate is often used.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of automated systems can ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of amides with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the o-tolyl group can enhance the compound’s affinity for hydrophobic pockets within proteins, while the methylamino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-N-(1-(p-tolyl)ethyl)propanamide: Similar structure but with the methyl group at the para position.
2-(Methylamino)-N-(1-(m-tolyl)ethyl)propanamide: Similar structure but with the methyl group at the meta position.
2-(Ethylamino)-N-(1-(o-tolyl)ethyl)propanamide: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and interaction with biological targets. The ortho substitution can lead to steric hindrance, affecting the compound’s binding properties and reactivity compared to its para and meta counterparts.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-9-7-5-6-8-12(9)10(2)15-13(16)11(3)14-4/h5-8,10-11,14H,1-4H3,(H,15,16) |
InChI Key |
BLXGCDSNNXVFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
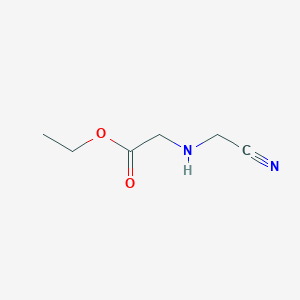
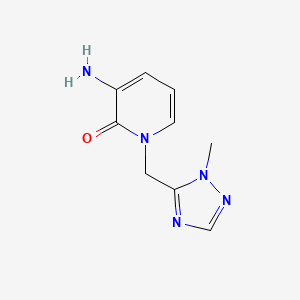
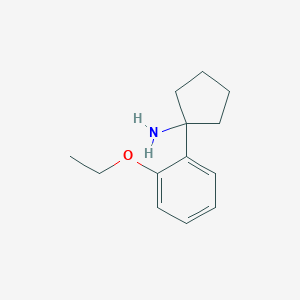
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
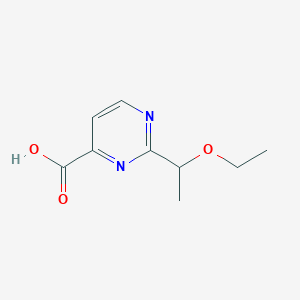
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
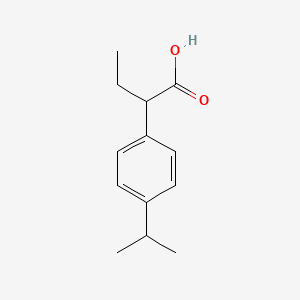
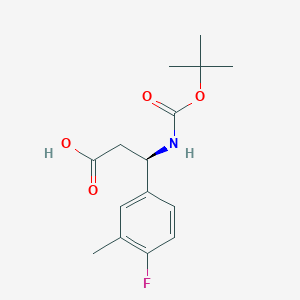
![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)
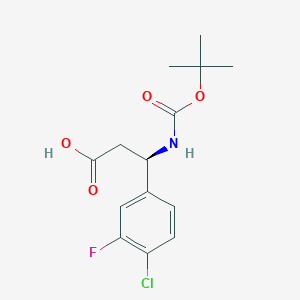
![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
